Non-1-ene-2,5,8-tricarboxylic acid
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Overview
Description
Non-1-ene-2,5,8-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a nonene backbone. This compound belongs to the class of tricarboxylic acids, which are known for their significant roles in various biochemical processes, including the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Non-1-ene-2,5,8-tricarboxylic acid typically involves the reaction of nonene with a suitable carboxylating agent under controlled conditions. One common method is the carboxylation of nonene using carbon dioxide in the presence of a catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to ensure the efficient formation of the tricarboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction parameters. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Non-1-ene-2,5,8-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can be substituted with other functional groups such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or halides.
Scientific Research Applications
Non-1-ene-2,5,8-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Non-1-ene-2,5,8-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in metabolic processes. Its tricarboxylic structure allows it to bind to active sites of enzymes, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness
Non-1-ene-2,5,8-tricarboxylic acid is unique due to its specific nonene backbone and the position of its carboxyl groups. This structural uniqueness imparts distinct chemical properties and reactivity compared to other tricarboxylic acids .
Properties
CAS No. |
63587-81-5 |
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Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-methyloct-7-ene-1,4,7-tricarboxylic acid |
InChI |
InChI=1S/C12H18O6/c1-7(10(13)14)3-5-9(12(17)18)6-4-8(2)11(15)16/h8-9H,1,3-6H2,2H3,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
ZPMDJIZBQQHILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CCC(=C)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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